molecular formula C17H15FN4O2 B2670516 N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-20-4

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2670516
CAS No.: 880812-20-4
M. Wt: 326.331
InChI Key: RIUJIIHFPKTSEU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 4-fluorophenyl group attached to a butanamide backbone, which is further connected to a 4-oxo-1,2,3-benzotriazin-3-yl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzotriazinone Core: The synthesis begins with the preparation of the 4-oxo-1,2,3-benzotriazin-3-yl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.

    Attachment of the Butanamide Chain: The next step involves the introduction of the butanamide chain. This is typically done through a nucleophilic substitution reaction where the benzotriazinone core reacts with a suitable butanamide derivative.

    Introduction of the 4-Fluorophenyl Group: Finally, the 4-fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the benzotriazinone moiety may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
  • N-(4-bromophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
  • N-(4-methylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Uniqueness

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms often enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-12-7-9-13(10-8-12)19-16(23)6-3-11-22-17(24)14-4-1-2-5-15(14)20-21-22/h1-2,4-5,7-10H,3,6,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJIIHFPKTSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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